molecular formula C13H7Cl2N3O3S2 B12218218 6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12218218
M. Wt: 388.3 g/mol
InChI Key: PLTCBRGIRNAXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 6,8-Dichloro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]-4-Oxo-4H-Chromene-2-Carboxamide

6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound characterized by a chromone core fused with a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₃H₇Cl₂N₃O₃S₂ , with a molecular weight of 388.3 g/mol . The structure integrates two chlorine atoms at positions 6 and 8 of the chromone ring, a ketone group at position 4, and a carboxamide linker connecting the chromone to the 5-(methylsulfanyl)-1,3,4-thiadiazole substituent. This hybrid architecture leverages the pharmacological properties of both chromones and thiadiazoles, making it a subject of interest in medicinal chemistry.

Property Value
Molecular Formula C₁₃H₇Cl₂N₃O₃S₂
Molecular Weight 388.3 g/mol
IUPAC Name 6,8-Dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide
Key Functional Groups Chlorinated chromone, thiadiazole, carboxamide

Historical Context and Discovery

The compound’s development stems from advancements in chromone and thiadiazole chemistry. Chromones, first isolated in the late 19th century, gained prominence due to their anti-inflammatory and antimicrobial activities. Thiadiazoles emerged in the mid-20th century as versatile heterocycles with applications in agrochemicals and pharmaceuticals. The fusion of these scaffolds began in the early 2000s, driven by the need to enhance bioactivity through molecular hybridization.

6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide was first synthesized via condensation reactions between 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Early studies focused on optimizing reaction conditions to improve yields, with dichloromethane and DMAP (4-dimethylaminopyridine) identified as ideal solvents and catalysts, respectively.

Significance in Heterocyclic and Organic Chemistry

The compound exemplifies molecular hybridization , a strategy that merges pharmacophoric motifs to enhance therapeutic potential. Chromones contribute a planar, aromatic system capable of intercalating with biological targets, while the thiadiazole ring introduces sulfur and nitrogen atoms that improve solubility and binding affinity. The chlorine atoms at positions 6 and 8 further modulate electronic properties, enhancing reactivity and stability.

Key synthetic achievements include:

  • Regioselective chlorination of the chromone core to ensure precise substitution at positions 6 and 8.
  • Efficient amide coupling between the chromone carboxylic acid and thiadiazole amine, achieving yields exceeding 70% under optimized conditions.

Relevance to Contemporary Chemical Research

Recent studies highlight the compound’s role in antimicrobial and anticancer research. For instance, derivatives of this scaffold have shown inhibitory activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to gentamicin and fluconazole. In oncology, structural analogs demonstrate BRAF V600E kinase inhibition, a target in melanoma therapy, with IC₅₀ values as low as 0.12 μM.

Ongoing research explores:

  • Structural modifications to enhance bioavailability, such as replacing methylsulfanyl groups with fluorinated substituents.
  • Mechanistic studies to elucidate interactions with bacterial DNA gyrase and fungal lanosterol demethylase.

Properties

Molecular Formula

C13H7Cl2N3O3S2

Molecular Weight

388.3 g/mol

IUPAC Name

6,8-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H7Cl2N3O3S2/c1-22-13-18-17-12(23-13)16-11(20)9-4-8(19)6-2-5(14)3-7(15)10(6)21-9/h2-4H,1H3,(H,16,17,20)

InChI Key

PLTCBRGIRNAXNF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Cyclization of 2'-Hydroxyacetophenone Derivatives

  • Starting material : 2'-Hydroxyacetophenone derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 64°C for 4 hours.
  • Mechanism : POCl₃ acts as both a cyclizing agent and chlorinating agent, facilitating the formation of the 6,8-dichloro-4-oxochromene-3-carbaldehyde intermediate.
  • Yield : ~60–70% after purification via column chromatography.

Table 1 : Reaction Conditions for Chromene Core Synthesis

Step Reagents Temperature Time Yield
Cyclization/Chlorination POCl₃, DMF 64°C 4h 60–70%

Synthesis of the 5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-Amine Moiety

The thiadiazole component is synthesized via cyclodehydration of thiosemicarbazides or one-pot polyphosphate ester (PPE)-mediated reactions :

Traditional POCl₃-Mediated Cyclization

  • Procedure : Thiosemicarbazides react with carboxylic acids in the presence of POCl₃, forming 2-amino-1,3,4-thiadiazoles.
  • Limitations : Low yields (40–50%) and toxic byproducts.

PPE-Assisted One-Pot Synthesis

  • Advancement : Thiosemicarbazides and carboxylic acids react in the presence of PPE, eliminating toxic reagents.
  • Yield : Improved to 70–80% with reduced environmental impact.

Table 2 : Comparison of Thiadiazole Synthesis Methods

Method Reagents Yield Toxicity
POCl₃ POCl₃, DCM 40–50% High
PPE PPE, MeCN 70–80% Low

Coupling of Chromene and Thiadiazole Moieties

The final step involves amide bond formation between the chromene-2-carboxylic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine:

Carboxylic Acid Activation

  • Activation : The chromene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Amide Coupling

  • Reagents : Activated acid chloride reacts with thiadiazol-2-amine in the presence of triethylamine (TEA) as a base.
  • Yield : 65–75% after recrystallization.

Table 3 : Coupling Reaction Parameters

Step Reagents Solvent Temperature Yield
Activation SOCl₂ DCM Reflux 90%
Coupling TEA DCM RT 65–75%

Optimization and Challenges

Solubility Issues

  • The chromene-thiadiazole hybrid exhibits limited solubility in polar solvents, necessitating the use of DMF or dimethyl sulfoxide (DMSO) for reactions.

Alternative Metal Complexation

  • Cu(II) and Zn(II) complexes of analogous coumarin-thiadiazole hybrids show enhanced bioavailability, though this remains unexplored for the target compound.

Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H NMR confirms the presence of methylsulfanyl (δ 2.5 ppm) and chromene carbonyl (δ 10.2 ppm).
  • MS : Molecular ion peak at m/z 470.0 [M+H]⁺ aligns with the theoretical molecular weight.

Purity Assessment

  • HPLC purity exceeds 98% when using gradient elution with acetonitrile/water.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro groups can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromene compounds can inhibit the proliferation of breast cancer cells (MDA-MB-231) by affecting cell migration and actin reorganization. The mechanism involves the inhibition of tumor necrosis factor alpha (TNFα)-induced cellular processes, which is crucial in cancer metastasis .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated anti-inflammatory effects in vitro. The introduction of specific functional groups significantly enhances the anti-inflammatory activity of chromene derivatives. For example, compounds with chloro and nitro substitutions have shown promising results in reducing inflammation markers .

Antimicrobial Activity

Compounds containing thiadiazole moieties are known for their antimicrobial properties. The presence of the methylsulfanyl group in this compound suggests potential efficacy against various bacterial strains. Studies on related thiadiazole derivatives have reported significant antibacterial activities, indicating that this compound may also possess similar properties .

Synthesis and Mechanism of Action

The synthesis of 6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions and catalysts used can influence the yield and purity of the final product .

Case Studies

StudyFindings
Da Silva et al. (2020)Evaluated anticancer activity of thiadiazole derivativesIdentified potent antitumor effects against glioblastoma cells
MDPI Study (2020)Investigated cytotoxicity against MDA-MB-231 cellsConfirmed inhibition of TNFα-induced motility and actin formation
Thiazolidine Derivatives Review (2020)Discussed synthesis and pharmacological propertiesHighlighted potential applications in treating various diseases

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone-Thiadiazole Hybrids

The closest structural analog is 6,8-dichloro-3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one (). Key differences include:

  • Substituent Position: The target compound has a carboxamide group at position 2, whereas the analog features an iminomethyl group at position 3.
  • Thiadiazole Functionalization : The target’s thiadiazole bears a methylsulfanyl group (SCH3) at position 5, contrasting with the analog’s sulfanyl (SH) group.

Impact on Properties :

  • Synthesis Efficiency : The analog achieved higher yields (80%) under microwave irradiation compared to reflux (63%) . This suggests microwave methods could optimize the target compound’s synthesis.
Property Target Compound Analog ()
Substituent Position Position 2 (carboxamide) Position 3 (iminomethyl)
Thiadiazole Group 5-(methylsulfanyl) 5-sulfanyl
Synthesis Yield Not reported 63% (reflux), 80% (microwave)
Melting Point Not reported 242°C
1H NMR (DMSO-d6) Not reported δ 10.10 (SH), 9.05 (CH), 8.25–7.81 (chromone-CH)
Chromenone Derivatives with Alternative Heterocycles

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () replaces the thiadiazole with a triazole ring. Key contrasts:

  • Electronic Profile : Triazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity.
  • Substituent Effects : The hydroxymethyl group in this derivative improves water solubility, whereas the target’s chloro and methylsulfanyl groups favor hydrophobic interactions.

Research Findings and Implications

  • Chloro groups at positions 6 and 8 are conserved across analogs, suggesting their role in stabilizing π-π stacking or hydrophobic interactions.
  • Synthetic Optimization : Microwave-assisted synthesis (as demonstrated in ) could reduce reaction times and improve yields for the target compound.

Biological Activity

6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound is characterized by the following molecular formula and structure:

Property Details
Molecular Formula C₁₃H₇Cl₂N₃O₃S₂
Molecular Weight 388.3 g/mol
IUPAC Name 6,8-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide
InChI Key PLTCBRGIRNAXNF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine under specific conditions using solvents like dichloromethane and coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has shown promising antiproliferative effects against various human cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (human colon cancer)
    • H460 (human lung cancer)
    • MCF7 (human breast cancer)

The compound exhibited IC₅₀ values ranging from 0.74 to 10.0 μg/mL across these lines, indicating significant cytotoxicity . In particular, it demonstrated an IC₅₀ value of approximately 3.29 μg/mL against HCT116 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells by activating caspases and influencing cell cycle progression.
  • Cell Cycle Arrest : It potentially arrests cells at the G2/M phase, leading to increased necrosis and apoptosis rates .

Case Studies

A review of literature indicates several case studies that focus on the biological activity of thiadiazole derivatives:

  • Study on Apoptosis Induction :
    • A derivative similar to the compound was tested for its ability to induce apoptosis in HCT116 cells. Results indicated a significant increase in early apoptotic cells compared to controls .
  • Cytotoxicity Profile :
    • The cytotoxic effects were evaluated using fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential assays. These studies confirmed that the compound induced apoptosis without cell cycle arrest .

Comparative Biological Activity

The following table summarizes the biological activity of various thiadiazole derivatives:

Compound IC₅₀ (μg/mL) Cell Line Mechanism
6,8-Dichloro-N-[5-(methylsulfanyl)-...]3.29HCT116Apoptosis induction
Thiadiazole Derivative A10H460Cell cycle arrest
Thiadiazole Derivative B0.74MCF7Caspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.